

Physical and chemical characteristics of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

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Compound of Interest

Compound Name: Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

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An In-depth Technical Guide to Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate**, its synthesis, and its reactivity, offering a critical resource for researchers in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate** is essential for its effective use in research and synthesis. Key

properties are summarized in the table below.

Property	Value	Source
CAS Number	773135-66-3	[1]
Molecular Formula	C ₁₀ H ₈ BrF ₃ O ₃	[1]
Molecular Weight	313.07 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Boiling Point	Not available	Inferred from structure
Melting Point	Not available	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water.	
Density	Not available	

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate**. While a complete set of experimental spectra is not readily available in the public domain, a predicted profile based on the analysis of its constituent functional groups and related structures is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

- **Ethyl Group:** A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, coupled to the methylene protons. A quartet corresponding to the methylene protons (CH₂) is anticipated around δ 4.4 ppm, coupled to the methyl protons.

- **Aromatic Protons:** The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, trifluoromethoxy, and ethyl ester substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Ethyl Group:** The methyl carbon (CH₃) is expected to resonate around δ 14 ppm, and the methylene carbon (CH₂-O) around δ 62 ppm.
- **Aromatic Carbons:** The six carbons of the benzene ring will appear in the range of δ 115-150 ppm. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range. The carbon bearing the trifluoromethoxy group and the carbon of the ester carbonyl group will be deshielded and appear at the higher end of the aromatic region.
- **Carbonyl Carbon:** The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 164-168 ppm.[\[2\]](#)[\[3\]](#)

¹⁹F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The trifluoromethoxy group (-OCF₃) will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment and is typically found in the range of -56 to -60 ppm relative to CFCI₃.[\[4\]](#)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- **C=O Stretch (Ester):** A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[\[5\]](#)[\[6\]](#)
- **C-O Stretch (Ester):** Strong bands corresponding to the C-O stretching vibrations of the ester group will be present in the 1250-1000 cm⁻¹ region.[\[5\]](#)[\[6\]](#)

- C-F Stretch (Trifluoromethoxy): Strong absorption bands due to the C-F stretching vibrations are expected in the 1200-1000 cm^{-1} region.
- Aromatic C-H Stretch: Peaks in the 3100-3000 cm^{-1} region.
- Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm^{-1} range.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M^+ and $M+2^+$) of nearly equal intensity, separated by two mass units, which is a distinctive isotopic signature of bromine.^[7]

Synthesis and Reactivity

Synthesis

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid

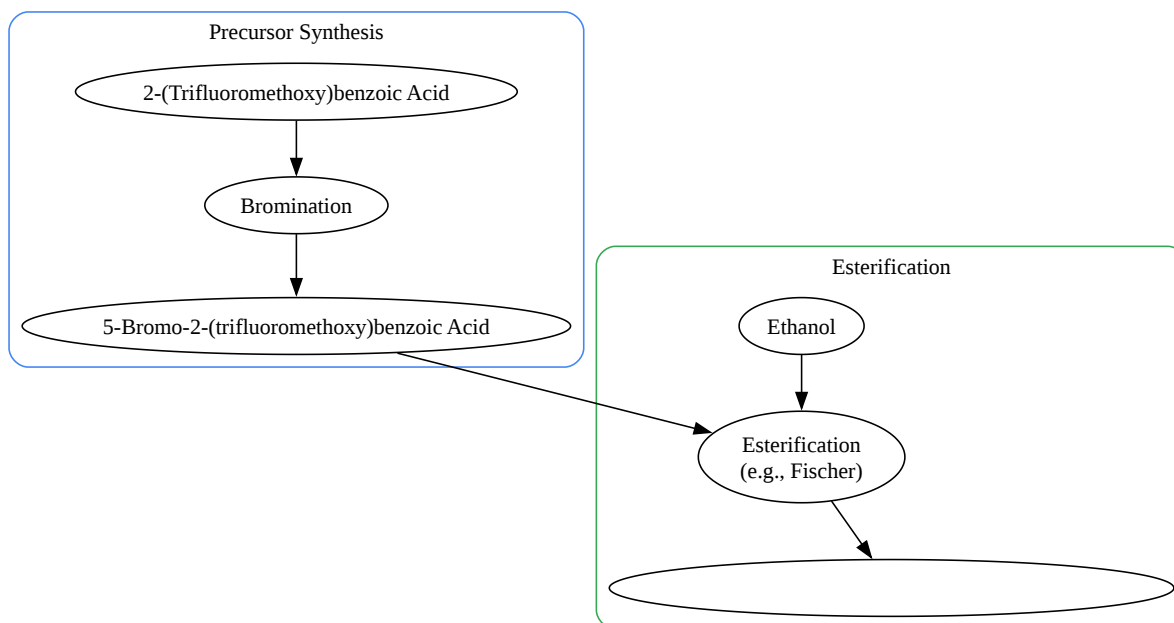
The precursor acid can be prepared through the bromination of 2-(trifluoromethoxy)benzoic acid. Given that the trifluoromethoxy group is ortho,para-directing and the carboxylic acid is meta-directing, direct bromination of 2-(trifluoromethoxy)benzoic acid would likely lead to a mixture of isomers. A more regioselective synthesis might involve the Sandmeyer reaction of 5-amino-2-(trifluoromethoxy)benzoic acid.

Step 2: Esterification

The final step is the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol. This can be achieved through several standard methods:

- Fischer Esterification: Reaction with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, typically with heating.

- **Reaction with Thionyl Chloride:** Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with ethanol in the presence of a base like pyridine.
- **Carbodiimide-mediated Esterification:** Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with ethanol.



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Caption: Key reactivity pathways for **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate**.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate**. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a metabolically robust trifluoromethoxy group makes it an attractive starting material for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, spectroscopic characteristics, synthesis, and reactivity, offering a foundational resource for researchers utilizing this important chemical intermediate. As more research is conducted with this compound, a more complete experimental dataset will undoubtedly become available, further enhancing its utility in scientific discovery.

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